molecular formula C16H18N2OS B5589030 1-phenyl-4-(2-thienylacetyl)piperazine

1-phenyl-4-(2-thienylacetyl)piperazine

Cat. No. B5589030
M. Wt: 286.4 g/mol
InChI Key: NVKBLTDEGFZKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-4-(2-thienylacetyl)piperazine, commonly known as TAP or TAPP, is a chemical compound that belongs to the family of piperazine derivatives. It is a psychoactive substance that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of TAP is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. TAP has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in regulating mood and behavior.
Biochemical and Physiological Effects:
TAP has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. Additionally, TAP has been shown to increase the levels of antioxidant enzymes, which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using TAP in lab experiments is that it has been shown to have low toxicity in animal studies. Additionally, TAP is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using TAP in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on TAP. One area of research is the development of TAP derivatives that have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of TAP and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of TAP in humans.
In conclusion, TAP is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. While its mechanism of action is not fully understood, it has been shown to have anxiolytic and antidepressant properties, as well as cytotoxic effects on cancer cells. Further research is needed to fully understand the potential therapeutic applications of TAP and to develop TAP derivatives with improved properties.

Synthesis Methods

The synthesis of TAP involves a multistep process that starts with the reaction of 2-thienylacetic acid with thionyl chloride to form 2-thienylacetyl chloride. The resulting compound is then reacted with piperazine to form 1-phenyl-4-(2-thienylacetyl)piperazine. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

TAP has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anxiolytic and antidepressant properties, making it a potential treatment for anxiety disorders and depression. Additionally, TAP has been studied for its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells.

properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-16(13-15-7-4-12-20-15)18-10-8-17(9-11-18)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKBLTDEGFZKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenylpiperazin-1-yl)-2-(thiophen-2-yl)ethanone

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